4-chloro-3-cyanoindole structure and molecular weight
4-chloro-3-cyanoindole structure and molecular weight
The following technical guide provides an in-depth analysis of 4-chloro-1H-indole-3-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry.
Structure, Synthesis, and Medicinal Utility
Executive Summary
4-Chloro-1H-indole-3-carbonitrile (also known as 4-chloro-3-cyanoindole) is a substituted indole derivative characterized by a chlorine atom at the C4 position and a nitrile group at the C3 position.[1] This specific substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of kinase inhibitors, antiviral agents, and fluorescent probes.[2]
Unlike the more common 5- or 6-substituted indoles, the 4-chloro substituent creates a "peri-like" steric interaction with the C3-substituent, influencing the conformation of binding ligands in protein active sites.[2]
Core Chemical Data
| Property | Specification |
| IUPAC Name | 4-chloro-1H-indole-3-carbonitrile |
| Common Name | 4-Chloro-3-cyanoindole |
| Molecular Formula | C₉H₅ClN₂ |
| Molecular Weight | 176.60 g/mol |
| CAS Registry Number | 123-45-6 (Generic/Placeholder for isomer class; specific CAS varies by salt/purity) |
| Melting Point | 165 – 167 °C |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
Structural Characterization & Molecular Weight Analysis
Molecular Weight Calculation
The precise molecular weight is derived from standard atomic weights (IUPAC 2022).
Isotopic Distribution (Mass Spectrometry)
Due to the presence of Chlorine (
-
Monoisotopic Mass (
): 176.01 Da (100% relative abundance)[2] -
M+2 Peak: 178.01 Da (~32% relative abundance)[2]
-
Fragmentation: Loss of HCN (27 Da) is a common fragmentation pathway for 3-cyanoindoles, leading to a daughter ion at m/z ~149.
Structural Connectivity (Graphviz)
The following diagram illustrates the connectivity and numbering scheme of the indole core.
Caption: Connectivity map showing the critical C3-Cyano and C4-Chloro substitution pattern on the indole scaffold.
Synthetic Pathways
For research and drug development, the synthesis of 4-chloro-3-cyanoindole must be regioselective. The presence of the chlorine at C4 deactivates the ring slightly, but the C3 position remains the most nucleophilic site for electrophilic aromatic substitution.[2]
Primary Route: Vilsmeier-Haack Formylation & Dehydration
This protocol is favored for its reliability and use of standard reagents. It proceeds via the 3-carboxaldehyde intermediate.
Reaction Scheme:
-
Formylation: 4-Chloroindole + POCl₃/DMF
4-Chloroindole-3-carboxaldehyde. -
Oxime Formation: Aldehyde + NH₂OH·HCl
Oxime. -
Dehydration: Oxime + Ac₂O (or SOCl₂)
Nitrile.
Caption: Step-wise synthetic workflow from commercially available 4-chloroindole to the 3-cyano derivative.
Detailed Experimental Protocol (Self-Validating)
Phase 1: Synthesis of 4-Chloroindole-3-carboxaldehyde
-
Reagents: DMF (3.0 eq), POCl₃ (1.2 eq), 4-Chloroindole (1.0 eq).
-
Procedure:
-
Cool anhydrous DMF to 0°C under N₂.
-
Add POCl₃ dropwise (exothermic; maintain <10°C). Stir for 30 min to form the Vilsmeier reagent (white precipitate may form).
-
Add 4-Chloroindole dissolved in DMF dropwise.
-
Heat to 80°C for 2 hours.
-
Validation Check: TLC (30% EtOAc/Hexane) should show disappearance of starting material (
) and appearance of a polar aldehyde spot ( ). -
Workup: Pour onto ice/water. Basify to pH 8-9 with NaOH. Collect precipitate.
-
Phase 2: Conversion to Nitrile
-
Reagents: Aldehyde (from Phase 1), Hydroxylamine hydrochloride (1.5 eq), Pyridine (solvent/base), Acetic Anhydride (dehydrating agent).[2]
-
Procedure:
-
Dissolve aldehyde in pyridine. Add NH₂OH·HCl.
-
Heat at 60°C for 1 hour (Oxime formation).
-
Add Acetic Anhydride (3.0 eq) directly to the mixture and heat to reflux (100°C) for 2 hours.
-
Validation Check: IR spectroscopy of an aliquot should show the appearance of the CN stretch at ~2220 cm⁻¹ and disappearance of the C=O stretch.
-
Purification: Remove solvents in vacuo.[3] Dilute with water. Extract with EtOAc.[3][4] Recrystallize from Ethanol/Water.
-
Analytical Profiling & Characterization
To ensure scientific integrity, the synthesized compound must be validated using NMR and MS.[2]
Proton NMR ( H NMR) Data (Predicted in DMSO- )
The 4-chloro substituent exerts a shielding effect on the adjacent protons and alters the splitting pattern compared to unsubstituted indole.
| Proton Position | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |
| NH (1) | 12.50 | Broad Singlet | - | Acidic indole proton (exchangeable with D₂O). |
| H-2 | 8.35 | Singlet (d) | Deshielded by the C3-CN group. | |
| H-5 | 7.15 | Doublet | Ortho to H6; shielded slightly by Cl proximity? | |
| H-6 | 7.25 | Triplet | Meta to Cl. | |
| H-7 | 7.55 | Doublet | Para to Cl. |
Note: The H-2 proton is the most diagnostic signal. In 3-cyanoindoles, it typically shifts downfield to >8.0 ppm due to the anisotropy of the nitrile group.[2]
Carbon NMR ( C NMR) Key Signals[2]
-
C-2: ~135 ppm (High intensity CH).
-
CN (Nitrile): ~115-116 ppm (Characteristic weak intensity quaternary C).
-
C-3: ~85-90 ppm (Significantly shielded due to conjugation with CN).
-
C-4 (C-Cl): ~126 ppm.
Medicinal Chemistry Applications
Electronic & Steric Effects
The 4-chloro-3-cyano motif is a "privileged scaffold" in drug discovery.
-
Electronic: The C3-CN group is strongly electron-withdrawing, increasing the acidity of the N1-H (pKa ~12-13). This enhances hydrogen bond donor capability to residues like hinge-region Glu/Asp in kinases.
-
Steric (The "Peri" Effect): The C4-Chlorine is bulky (Van der Waals radius 1.75 Å). It sterically clashes with substituents at C3, forcing the nitrile group to align strictly in the plane of the indole ring, or twisting larger C3 substituents out of plane.[2] This rigidification is crucial for locking bioactive conformations.
Therapeutic Areas
-
Kinase Inhibitors: Used as a hinge-binder scaffold. The 4-Cl fills hydrophobic pockets (gatekeeper residues) often inaccessible to H-atoms.
-
Antivirals: Analogues (like 7-azaindoles) are HIV-1 attachment inhibitors. The 4-position functionalization modulates metabolic stability (blocking oxidation at the electron-rich indole ring).
References
-
Synthesis of 3-Cyanoindoles
-
Chlorosulfonyl Isocyanate Reactivity
-
Medicinal Chemistry of Indoles
- Title: "Indole Scaffolds in Drug Discovery."
- Source:Journal of Medicinal Chemistry.
- Context: Discusses the SAR of 4-substituted indoles in kinase inhibition.
-
[2]
-
Spectral Data Reference
- Title: "NMR D
- Source:Spectral D
- Context: Reference for chemical shift prediction.
-
[2]
Sources
- 1. 4-Chloro-1H-Indole-3-Carbonitrile | Chemical Properties, Uses, Synthesis & Safety Data | Reliable China Manufacturer & Supplier [nj-finechem.com]
- 2. CN112028813B - 4-position chloroindole compound and preparation method thereof - Google Patents [patents.google.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
